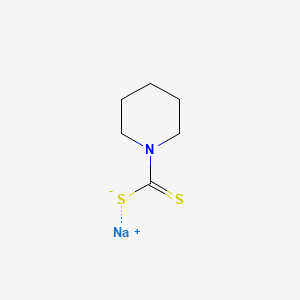

Sodium piperidine-1-carbodithioate

Description

Overview of Dithiocarbamate (B8719985) Chemistry and Ligand Design

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. These monoanionic ligands are known for their exceptional ability to chelate with a wide range of metal ions, forming stable complexes. sysrevpharm.org The two sulfur atoms of the dithiocarbamate moiety act as soft donor atoms, readily coordinating to transition metals. wikipedia.org This strong chelating ability is a cornerstone of their utility in coordination chemistry and has led to their use in applications such as the stabilization of metal nanoparticles and the synthesis of single-source precursors for metal sulfide (B99878) materials. mdpi.com

The synthesis of dithiocarbamate salts is typically straightforward and efficient. Many primary and secondary amines, including piperidine (B6355638), react readily with carbon disulfide in the presence of a base like sodium hydroxide (B78521) to yield the corresponding dithiocarbamate salt. wikipedia.org This high-yield, often room-temperature reaction, which can frequently be carried out in water, aligns with the principles of green chemistry. mdpi.com The electronic properties of the dithiocarbamate ligand can be fine-tuned by varying the organic substituents (R groups) on the nitrogen atom, which in turn influences the properties of the resulting metal complexes. wikipedia.org

Significance of Piperidine-derived Architectures in Chemical Synthesis

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net The flexible, chair-like conformation of the piperidine ring allows for diverse substitution patterns, making it a valuable scaffold in drug design and discovery. nih.govresearchgate.net

The integration of the piperidine moiety into various chemical structures is a well-established strategy in medicinal chemistry for developing agents with a wide range of biological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. encyclopedia.pubijnrd.org The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors and intra- or intermolecular cyclization reactions. nih.gov

Research Trajectories for Sodium Piperidine-1-carbodithioate: An Academic Perspective

From an academic standpoint, this compound serves as a versatile and accessible starting material for a multitude of research endeavors. Its primary utility lies in its role as a robust chelating agent for a wide array of metal ions. This property is fundamental to its application in coordination chemistry, where it is used to synthesize novel metal-dithiocarbamate complexes with unique structural and electronic properties. mdpi.com

A significant area of investigation involves the use of this compound as a precursor for creating advanced materials. For instance, it can act as a single-source precursor for the synthesis of metal sulfide nanoparticles. Furthermore, its ability to functionalize surfaces is being explored in the development of new nanomaterials, including quantum dots. mdpi.com The compound also shows promise as a corrosion inhibitor for metals like mild steel. biointerfaceresearch.com

The synthesis of this compound is typically achieved through the reaction of piperidine with carbon disulfide in the presence of sodium hydroxide. The dihydrate form of the compound has been structurally characterized, revealing details about its crystalline structure. researchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;piperidine-1-carbodithioate | nih.gov |

| CAS Number | 873-57-4 | nih.gov |

| Molecular Formula | C₆H₁₀NNaS₂ | nih.gov |

| Molecular Weight | 183.3 g/mol | |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 221.6°C at 760 mmHg | lookchem.com |

| Flash Point | 87.8°C | lookchem.com |

| Density | 1.202 g/cm³ | lookchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

873-57-4 |

|---|---|

Molecular Formula |

C6H10NNaS2 |

Molecular Weight |

183.3 g/mol |

IUPAC Name |

sodium;piperidine-1-carbodithioate |

InChI |

InChI=1S/C6H11NS2.Na/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);/q;+1/p-1 |

InChI Key |

RPDVFFALGUJAPM-UHFFFAOYSA-M |

Canonical SMILES |

C1CCN(CC1)C(=S)[S-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Sodium Piperidine 1 Carbodithioate

Conventional Synthetic Pathways

The traditional synthesis of sodium piperidine-1-carbodithioate relies on the reaction of a secondary amine, piperidine (B6355638), with carbon disulfide in the presence of an alkali hydroxide (B78521). This method, while robust, is subject to optimization of various reaction parameters to enhance yield and purity.

Reaction of Piperidine with Carbon Disulfide and Alkali Hydroxides

The most common and straightforward synthesis of this compound involves the exothermic reaction of piperidine with carbon disulfide in a basic medium, typically a solution of sodium hydroxide. nih.govacs.org The general reaction proceeds by the nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide, forming a dithiocarbamic acid intermediate. This intermediate is then deprotonated by the alkali hydroxide to yield the stable sodium salt. nih.gov

A typical experimental procedure involves the slow addition of carbon disulfide to a cooled solution of piperidine and a stoichiometric amount of sodium hydroxide in a suitable solvent system, such as an ethanol (B145695)/water mixture. researchgate.net The reaction mixture is often kept at a low temperature to control the exothermic nature of the reaction. Following the reaction, the product, often obtained as a dihydrate, can be isolated by filtration and purified by recrystallization. researchgate.net

The order of addition of reagents is a parameter that has been explored, though it is generally considered to have minimal influence on the final product, provided the stoichiometry is correct. nih.gov The primary role of the base is to deprotonate the in situ formed dithiocarbamic acid, thus driving the equilibrium towards the salt formation and preventing the decomposition of the acid, which can occur in acidic or neutral media. tandfonline.com

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent system, and the nature of the base.

Temperature Control: Due to the exothermic nature of the reaction between amines and carbon disulfide, maintaining a low temperature during the initial addition of reagents is crucial. tandfonline.com Cooling the reaction mixture, often in an ice bath, helps to control the reaction rate and prevent the formation of byproducts. acs.org

Solvent System: The choice of solvent can significantly impact the reaction. A mixture of ethanol and water is commonly employed as it provides good solubility for both the organic reactants and the inorganic base. researchgate.net The use of an alcoholic solution is a prevalent practice in the synthesis of dithiocarbamates. nih.gov Solvent-free conditions have also been explored for the synthesis of related dithiocarbamates, which aligns with the principles of green chemistry by reducing solvent waste. organic-chemistry.org

Influence of Reaction Parameters on Yield:

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Temperature | Low temperature (e.g., ice bath) during reagent addition | Controls exothermicity, minimizes byproduct formation | acs.org |

| Solvent | Ethanol/water mixture | Good solubility for reactants and base | researchgate.net |

| Base | Stoichiometric amount of NaOH | Ensures complete deprotonation of dithiocarbamic acid | researchgate.net |

| Recrystallization | Ethanol/water mixture | Effective for purification of the final product | researchgate.net |

Advanced Synthetic Approaches and Process Intensification

In recent years, there has been a drive towards developing more efficient and environmentally friendly synthetic methods. For this compound and related compounds, this has led to the exploration of microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis and Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.br The application of microwave irradiation in the synthesis of dithiocarbamates and their derivatives has shown considerable promise. nih.gov

The primary advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, which can lead to a significant reduction in reaction time. scielo.br For instance, the synthesis of lead(II) dithiocarbamate (B8719985) complexes has been achieved in just two minutes under microwave irradiation at 800 W. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the successful application to related compounds suggests its feasibility and potential benefits. In the synthesis of other sodium salts, such as those for sodium-ion batteries, microwave-assisted methods have been shown to be ultra-fast, with reaction times as short as five minutes. scielo.br

Comparison of Conventional and Microwave-Assisted Synthesis of Related Compounds:

| Synthesis Method | Compound Type | Reaction Time | Yield | Reference |

| Conventional Heating | Substituted Pyrimidines | 18 hours | 42-65% | nih.gov |

| Microwave-Assisted | Substituted Pyrimidines | 60-80 minutes | 58-78% | nih.gov |

| Conventional Heating | PbS Nanostructures | Not specified | Not specified | nih.gov |

| Microwave-Assisted | PbS Nanostructures from dithiocarbamate precursor | 2 minutes | High | nih.gov |

| Conventional Hydrothermal | Sodium-Carbonate-Phosphates | Several hours | Not specified | scielo.br |

| Microwave-Assisted Hydrothermal | Sodium-Carbonate-Phosphates | 5 minutes | High crystallinity | scielo.br |

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of this compound synthesis, this involves considering metrics such as atom economy and E-factor (Environmental Factor), as well as the use of safer solvents and reaction conditions.

Atom Economy: Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. sheldon.nl For the synthesis of this compound from piperidine, carbon disulfide, and sodium hydroxide, the atom economy is high, as all reactant atoms are incorporated into the final product, with water being the only byproduct.

E-Factor: The E-factor provides a more practical measure of the waste generated in a process, defined as the mass ratio of waste to the mass of the desired product. sheldon.nl A lower E-factor indicates a greener process. libretexts.org The calculation of the E-factor takes into account not only byproducts but also solvent losses and unreacted starting materials. youtube.com The use of solvent-free conditions or the recycling of solvents can significantly reduce the E-factor of the synthesis. organic-chemistry.org

Green Chemistry Metrics for Dithiocarbamate Synthesis:

| Metric | Definition | Significance for Greener Synthesis | Reference |

| Atom Economy | (Molecular mass of product / Sum of molecular masses of reactants) x 100% | High atom economy indicates less waste generation at a molecular level. | sheldon.nl |

| E-Factor | Mass of waste / Mass of product | A lower E-factor signifies a more environmentally friendly process with less waste. | sheldon.nllibretexts.org |

| Solvent Selection | Use of water or solvent-free conditions | Reduces volatile organic compound (VOC) emissions and solvent waste. | organic-chemistry.org |

Reaction Mechanisms Governing Carbodithioate Formation

The formation of this compound is governed by a well-understood nucleophilic addition mechanism. The reaction initiates with the attack of the nucleophilic nitrogen atom of piperidine on the electrophilic carbon atom of carbon disulfide. This step results in the formation of a zwitterionic intermediate, which then rearranges to the dithiocarbamic acid. academicjournals.org

Spectroscopic studies, including carbon-13 NMR, have been employed to characterize piperidine derivatives and can provide insight into the electronic environment of the atoms involved in the reaction. rsc.org The formation of a molecular complex between piperidine and carbon dioxide has been studied, which involves the formation of a carbamic acid that is subsequently neutralized by a second molecule of piperidine to form a salt. academicjournals.org A similar initial interaction is expected between piperidine and the more reactive carbon disulfide.

Kinetic studies of the reaction between piperidine and carbon disulfide in ethanol have shown that the reaction is first order in both piperidine and carbon disulfide. The proposed mechanism involves the formation of the dithiocarbamic acid intermediate, which is then deprotonated in a subsequent, faster step by a base. The presence of a base is crucial for the stability of the dithiocarbamate product. nih.gov

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the central carbon atom of carbon disulfide.

Zwitterion Formation: A transient zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to one of the sulfur atoms, yielding piperidine-1-carbodithioic acid.

Deprotonation: The dithiocarbamic acid is deprotonated by sodium hydroxide to form the final product, this compound, and water.

This mechanistic understanding is fundamental for controlling the reaction and for the design of more efficient and selective synthetic protocols.

In Situ Generation and Role as a Crucial Synthetic Intermediate

The generation of this compound in situ represents a highly efficient and atom-economical strategy in modern organic synthesis. This approach circumvents the need to isolate the often unstable dithiocarbamate salt, allowing for its direct use in subsequent reactions. The fundamental principle involves the reaction of piperidine with carbon disulfide in the presence of a base, typically within a one-pot, multi-component reaction framework. This transiently formed piperidine-1-carbodithioate anion is a potent sulfur nucleophile that can readily react with a variety of electrophiles, leading to the formation of more complex molecular architectures.

The most common method for the in situ generation of the piperidine-1-carbodithioate anion involves the straightforward reaction of piperidine and carbon disulfide. rsc.org In the presence of a base, such as sodium hydroxide or an amine base like triethylamine, the dithiocarbamic acid intermediate is deprotonated to form the corresponding sodium or ammonium (B1175870) salt, which then acts as the key reactive intermediate.

Mechanistically, the process begins with the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon atom of carbon disulfide. This initial step forms a zwitterionic intermediate, which then undergoes deprotonation by a base to yield the dithiocarbamate anion. This anion is a soft nucleophile and readily participates in a variety of carbon-sulfur bond-forming reactions.

A significant body of research has focused on trapping this in situ generated nucleophile with various electrophiles in one-pot procedures. These multi-component reactions are highly valued for their ability to construct complex molecules from simple, commercially available starting materials in a single synthetic operation, often with high efficiency and stereoselectivity. researchgate.net

One notable application is in the synthesis of S-alkyl dithiocarbamates. In a highly efficient, mild, and simple synthesis, dithiocarbamates are prepared through a one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions. organic-chemistry.org This method is lauded for its high atom economy and avoidance of toxic catalysts. organic-chemistry.org Another innovative approach involves the reaction of N-tosylhydrazones with carbon disulfide and amines. rsc.orgnih.gov This transition-metal-free process allows for the synthesis of S-alkyl dithiocarbamates in good to excellent yields. rsc.orgnih.gov The N-tosylhydrazones can even be generated in situ from the corresponding carbonyl compounds, further simplifying the synthetic protocol. nih.govresearchgate.net

The versatility of the in situ generated this compound is further demonstrated in its reaction with Michael acceptors. This conjugate addition provides a powerful tool for the formation of carbon-sulfur bonds and the introduction of the dithiocarbamate functionality into a variety of molecular scaffolds.

The following table summarizes representative examples of multi-component reactions where this compound is generated in situ and utilized as a key synthetic intermediate.

| Amine | Electrophile | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Piperidine | Alkyl Halides | None | Solvent-free | Room Temp. | S-Alkyl piperidine-1-carbodithioates | High |

| Piperidine | N-Tosylhydrazones | K2CO3 | Dioxane | 110 °C | S-Alkyl piperidine-1-carbodithioate | 85-95 |

| Piperidine | Carbonyl Compounds + TsNHNH2 | K2CO3 | Dioxane | 80 °C then 110 °C | S-Alkyl piperidine-1-carbodithioate | 75-90 |

| Piperidine | Pyridinium Ions | None | Methanol | Not specified | Substituted Piperidinyl Pyridines | Moderate |

The research into the in situ generation and application of this compound continues to be an active area. Its role as a versatile nucleophilic intermediate in multi-component reactions highlights its importance in the efficient construction of a wide range of sulfur-containing organic molecules, including those with potential biological activity. The development of stereoselective methods and the expansion of the scope of compatible electrophiles are ongoing areas of investigation. rsc.org

Crystallographic Analysis and Supramolecular Architecture of Sodium Piperidine 1 Carbodithioate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to elucidate the precise atomic arrangement within a single crystal of sodium piperidine-1-carbodithioate dihydrate. The study of the dihydrate form, Na⁺·C₆H₁₀NS₂⁻·2H₂O, provides critical data on its solid-state structure. nih.govresearchgate.net

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. nih.govresearchgate.net The specific space group was determined to be P2/a. researchgate.net The unit cell parameters, which define the dimensions of the repeating unit in the crystal, have been precisely measured. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | Na⁺·C₆H₁₀NS₂⁻·2H₂O |

| Molecular Weight (g/mol) | 219.29 |

| Crystal System | Monoclinic |

| Space Group | P2/a |

| a (Å) | 12.241 (5) |

| b (Å) | 5.909 (5) |

| c (Å) | 14.690 (5) |

| β (°) | 95.519 (5) |

| Volume (ų) | 1057.6 (11) |

| Z (formula units per unit cell) | 4 |

| Temperature (K) | 290 |

Elucidation of Molecular Structure and Conformation

The asymmetric unit of the crystal contains one sodium cation, one piperidine-1-carbodithioate anion, and two water molecules. nih.govresearchgate.net The piperidine (B6355638) ring, a six-membered heterocyclic amine, adopts a stable chair conformation. nih.govresearchgate.net This conformation is the most energetically favorable arrangement for cyclohexane (B81311) and its derivatives, minimizing steric strain.

Analysis of Positional Disorder in the Piperidine Ring

A notable feature of the crystal structure is the positional disorder observed in the piperidine ring. nih.govresearchgate.net The atoms of the ring are distributed over two distinct sites, designated as A and B, with different occupancy factors. nih.govresearchgate.net For site A, the occupancy factor is 0.554 (6), while for site B, it is 0.446 (6). nih.govresearchgate.net Both of these disordered ring conformations maintain a chair geometry. nih.govresearchgate.net

Puckering parameters, which describe the degree and nature of non-planarity in a ring system, have been calculated for both conformations. nih.govresearchgate.net For ring A, the total puckering amplitude (Q) is 0.552 (13) Å, and for ring B, it is 0.577 (15) Å. nih.govresearchgate.net These values quantify the extent of deviation from a planar structure.

Coordination Environment of the Sodium Cation in the Crystal Lattice

The sodium cation plays a central role in the organization of the crystal lattice, acting as a key node in the coordination network. It exhibits a coordination number of six, meaning it is directly bonded to six other atoms. nih.govresearchgate.net

Sodium-Sulfur and Sodium-Oxygen Coordination Geometries

The coordination sphere of the sodium ion is comprised of two sulfur atoms from the dithiocarbamate (B8719985) anions and four oxygen atoms from the water molecules. nih.govresearchgate.net The bond distances between the sodium cation and these coordinating atoms have been determined with high precision. nih.govresearchgate.net

| Bond | Distance (Å) |

|---|---|

| Na1···S1 | 3.0649 (15) |

| Na1···S1i | 2.9644 (15) |

| Na1···O1 | 2.385 (2) |

| Na1···O1ii | 2.416 (3) |

| Na1···O2 | 2.360 (3) |

| Na1···O2iii | 2.515 (2) |

Symmetry codes: (i) -x+3/2, y-1/2, -z+1; (ii) -x+1, -y, -z+1; (iii) -x+1, -y-1, -z+1 nih.govresearchgate.net

Bi-pyramidal Reversed Coordination Polyhedra

The arrangement of the two sulfur and four oxygen atoms around the central sodium cation results in a distorted bi-pyramidal reversed geometry. nih.govresearchgate.net This specific coordination polyhedron is a key feature of the crystal packing.

Intermolecular Interactions and Supramolecular Assembly

The individual components of this compound dihydrate are held together in the crystal lattice by a combination of coordination bonds and non-covalent interactions. The coordination between the sodium cations and the dithiocarbamate anions and water molecules leads to the formation of an infinite two-dimensional network that extends parallel to the (001) crystallographic plane. nih.govresearchgate.net

Hydrogen Bonding Networks (O-H…S Interactions)

A critical feature in the stabilization of the crystal structure of this compound dihydrate is the presence of O-H…S hydrogen bonds. nih.gov These interactions involve the lattice water molecules, which act as hydrogen bond donors, and the sulfur atoms of the piperidinedithiocarbamate anion, which act as acceptors. nih.gov The geometry of these hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, have been determined through crystallographic studies. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H11O···S2 | 0.84(2) | 2.39(2) | 3.214(2) | 167(3) |

| O1—H12O···S1 | 0.85(2) | 2.49(2) | 3.322(3) | 167(3) |

| O2—H21O···S2 | 0.83(2) | 2.48(2) | 3.283(2) | 163(3) |

| O2—H22O···S1 | 0.86(2) | 2.46(2) | 3.313(2) | 174(3) |

| Table 1: Hydrogen-bond geometry (Å, °) for this compound Dihydrate. Data sourced from Mafud, A. C., & Gambardella, M. T. P. (2011). This compound dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), m942. nih.gov |

Formation of Two-Dimensional Extended Networks

The crystal packing of this compound dihydrate gives rise to a notable supramolecular structure. nih.gov The sodium cation and the piperidinedithiocarbamate anion are linked together, forming an infinite two-dimensional network. nih.govresearchgate.net This extended network propagates parallel to the (001) crystal plane. nih.govresearchgate.net The formation of this layered structure is a key aspect of the compound's solid-state organization. The base vectors for this two-dimensional network are identified as [0 1 0] and [1 0 0]. nih.gov

Van der Waals Interactions in Crystal Packing

The cohesion in the crystal stacking of this compound dihydrate is further maintained by van der Waals interactions. nih.gov These forces operate between the close-packed layers generated by the coordination of the sodium atoms. nih.govresearchgate.net The sodium atoms are coordinated to two sulfur atoms and four oxygen atoms from the lattice water molecules, resulting in a bi-pyramidal reversed geometry. nih.govresearchgate.net This arrangement leads to the formation of dense layers. The distances of the van der Waals contacts are observed to be slightly less than the sum of the van der Waals radii, indicating effective and stabilizing interactions that hold the crystal structure together. nih.govresearchgate.net

Conformational Analysis of the Piperidine Ring: Puckering Parameters

An interesting structural feature of this compound dihydrate is the positional disorder of the piperidine ring atoms. nih.govresearchgate.net These atoms are distributed over two sites, designated as A and B, with occupancy factors of 0.554 (6) and 0.446 (6), respectively. nih.govresearchgate.net

Both of these six-membered rings adopt a chair conformation. nih.gov The conformation of these rings can be quantitatively described by Cremer and Pople puckering parameters. nih.gov For ring A, the puckering parameters are Q = 0.552 (13) Å, θ = 180.0 (13)°, and φ₂ = 128 (25)°. For ring B, the parameters are Q = 0.577 (15) Å, θ = 0.0 (15)°, and φ₂ = 313 (27)°. nih.govresearchgate.net

| Ring | Occupancy | Conformation | Q (Å) | θ (°) | φ₂ (°) |

| A | 0.554 (6) | Chair | 0.552 (13) | 180.0 (13) | 128 (25) |

| B | 0.446 (6) | Chair | 0.577 (15) | 0.0 (15) | 313 (27) |

| Table 2: Puckering Parameters for the Disordered Piperidine Ring in this compound Dihydrate. Data sourced from Mafud, A. C., & Gambardella, M. T. P. (2011). This compound dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), m942. nih.govresearchgate.net |

Coordination Chemistry and Ligand Properties of Piperidine 1 Carbodithioate Anion

The piperidine-1-carbodithioate anion (pip-dtc) is a versatile ligand that exhibits distinct coordination behaviors, largely dictated by the nature of the metal ion and the reaction conditions. Its electronic properties play a crucial role in determining the structure and stability of the resulting metal complexes.

Bidentate Coordination Modes

The most prevalent coordination mode of the piperidine-1-carbodithioate anion is as a bidentate chelating ligand, where both sulfur atoms bind to the central metal ion. This forms a stable four-membered chelate ring. This bidentate chelation is a common feature across a wide range of transition and main group metal complexes. wikipedia.orgnih.gov The symmetrical coordination of the two sulfur atoms often leads to the formation of well-defined and stable complex structures.

Ligand Field Theory and Electronic Structure in Complexes

The interaction between the piperidine-1-carbodithioate ligand and the d-orbitals of a central transition metal ion can be effectively described by Ligand Field Theory (LFT). The two sulfur donor atoms of the ligand create a ligand field that causes the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, and consequently the electronic and magnetic properties of the complex, is influenced by the geometry of the complex and the nature of the metal ion.

The electronic spectra of these complexes often exhibit intense charge-transfer bands in the ultraviolet-visible region, which can sometimes obscure the weaker d-d transitions. iosrjournals.org Magnetic susceptibility measurements provide valuable insights into the spin state of the metal ion within the complex. For instance, iron(III) piperidine-1-carbodithioate complexes can exhibit temperature-dependent magnetic moments, indicating a spin-crossover phenomenon between high-spin and low-spin states. iosrjournals.org Similarly, the magnetic properties of manganese complexes can reveal the presence of antiferromagnetic exchange interactions, often mediated by bridging carbodithioate ligands. iosrjournals.org

Synthesis and Structural Characterization of Metal Dithiocarbamate (B8719985) Complexes

The synthesis of metal piperidine-1-carbodithioate complexes is typically achieved through the reaction of a metal salt with an alkali metal salt of piperidine-1-carbodithioic acid, most commonly the sodium salt. This straightforward metathesis reaction is widely applicable to a variety of metals.

Transition Metal Complexes (e.g., Copper, Nickel, Zinc, Cobalt, Manganese, Lead, Cadmium, Iron, Platinum)

A vast number of transition metal complexes with piperidine-1-carbodithioate have been synthesized and structurally characterized. These complexes exhibit a range of coordination geometries and oxidation states.

| Metal | Complex Formula Example | Coordination Geometry | Key Structural Features |

| Copper | [Cu(pip-dtc)₂] | Distorted Square Planar | The copper(II) ion is coordinated to two bidentate pip-dtc ligands. |

| Nickel | [Ni(pip-dtc)₂] | Square Planar | The nickel(II) ion is in a square planar environment formed by four sulfur atoms from two pip-dtc ligands. |

| Zinc | [Zn(pip-dtc)₂] | Tetrahedral | The zinc(II) ion is tetrahedrally coordinated to two bidentate pip-dtc ligands. |

| Cobalt | [Co(pip-dtc)₃] | Distorted Octahedral | The cobalt(III) ion is coordinated to three bidentate pip-dtc ligands, often formed by in-situ oxidation of Co(II). wikipedia.org |

| Manganese | [Mn(pip-dtc)₂] | Polymeric | Manganese(II) complexes can be air-sensitive and readily oxidize to Mn(III). iosrjournals.org The structures can be polymeric with bridging ligands. |

| Lead | [Pb(pip-dtc)₂] | Distorted Tetrahedral | The lead(II) ion is coordinated to two pip-dtc ligands. |

| Cadmium | [Cd(pip-dtc)₂] | Tetrahedral or Polymeric | The coordination geometry can vary, and the complexes can serve as precursors for cadmium sulfide (B99878) nanomaterials. |

| Iron | [Fe(pip-dtc)₃] | Distorted Octahedral | Iron(III) complexes are common and can exhibit spin-crossover behavior. iosrjournals.org |

| Platinum | [Pt(pip-dtc)₂] | Square Planar | Platinum(II) complexes with pip-dtc ligands are well-characterized. |

Main Group Metal Complexes

The piperidine-1-carbodithioate ligand also forms stable complexes with main group metals. The synthesis and characterization of these complexes have revealed interesting structural features.

Organotin(IV) complexes of piperidine-1-carbodithioate have been synthesized and characterized. For example, complexes with the general formula R₂Sn(pip-dtc)Cl have been prepared and their structures elucidated, often revealing a trigonal bipyramidal geometry around the tin atom. researchgate.net Research has also been initiated into the synthesis of piperidine-1-carbodithioate complexes with other main group metals such as gallium and indium, indicating the broad applicability of this ligand. researchgate.netresearchgate.net

Reactivity and Transformation of Metal Carbodithioate Complexes

Metal piperidine-1-carbodithioate complexes exhibit a range of reactivities, making them useful precursors in materials science and as platforms for further chemical transformations.

One of the significant applications of these complexes is as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films. Thermal decomposition of metal piperidine-1-carbodithioate complexes under controlled conditions can yield the corresponding metal sulfide with specific morphologies and properties. For instance, cadmium and lead piperidine-1-carbodithioate complexes have been used to prepare CdS and PbS nanoparticles.

Ligand exchange reactions are also a feature of the reactivity of these complexes. The dithiocarbamate ligand can be displaced by other ligands, or it can participate in exchange reactions with other metal centers. For example, an equilibrium can be established between iron(III) tris(dithiocarbamate) and zinc iodide, leading to the formation of mixed-metal species.

Furthermore, the coordinated dithiocarbamate ligand can undergo redox reactions. The rich electrochemistry of these complexes allows for the stabilization of metals in various oxidation states. researchgate.net Photochemical reactions have also been observed, where irradiation of the complexes can lead to the formation of radical species and subsequent transformation of the complex. acs.orgacs.org

Ligand Exchange Reactions and Transmetallation

The piperidine-1-carbodithioate ligand, while forming stable metal complexes, can participate in ligand exchange and transmetallation reactions. These reactions are fundamental in synthesizing novel coordination compounds and exploring the relative stabilities of metal-ligand bonds.

Ligand exchange involves the substitution of the piperidine-1-carbodithioate ligand by another ligand. For instance, in copper(II) bis(piperidine-1-carbodithioate) complexes, the dithiocarbamate ligands can be replaced by other thiolates or dithiocarbamates under specific conditions. Similarly, zinc bis(piperidine-1-carbodithioate) can serve as a precursor for creating other zinc complexes via ligand exchange mechanisms. smolecule.com

Transmetallation involves the transfer of a metal ion between different chelating agents or, conversely, the transfer of the dithiocarbamate ligand from one metal center to another. This process is particularly useful in the synthesis of heterometallic or polynuclear complexes. Research has demonstrated the chemisorption of gold(III) from hydrochloric acid solutions using pre-synthesized cadmium(II) or mercury(II) dithiocarbamate complexes, including those with piperidine-1-carbodithioate. researchgate.netresearchgate.net In these reactions, the dithiocarbamate ligand transfers from cadmium or mercury to gold, leading to the formation of complex ionic gold(III) dithiocarbamato species. researchgate.netresearchgate.net This reactivity highlights the utility of piperidine-1-carbodithioate complexes as intermediates in the synthesis of other valuable metal complexes. The concept of transmetallation is also explored as a potential strategy for preparing new radiopharmaceuticals, for example, in reactions involving different metal ions like Zn(II) and Tc-99m. ub.es

Formation of Polynuclear Coordination Compounds

A significant feature of the piperidine-1-carbodithioate ligand is its ability to act as a bridging ligand, connecting multiple metal centers to form polynuclear coordination compounds. smolecule.com This bridging can occur in several ways, leading to a diverse range of structural motifs, from simple dinuclear complexes to complex one-dimensional (1D) coordination polymers.

The dithiocarbamate group can bridge metal ions, facilitating the assembly of intricate architectures. For example, the reaction of freshly precipitated binuclear cadmium(II) dialkyldithiocarbamates with gold(III) chloride results in heteropolynuclear gold(III) complexes. researchgate.net These structures can incorporate cationic trinuclear units or polynuclear chains linked with counter-anions like [AuCl₄]⁻ or [Cd₂Cl₆]²⁻. researchgate.net

A notable example is the synthesis of mixed-valence Cu(I)-Cu(II) coordination polymers. In these structures, mononuclear [Cu(Pip-dtc)₂] units (where Pip-dtc is piperidine-1-carbodithioate) are linked by bromo- or iodo-bridged copper dinuclear units, forming 1D infinite chains. acs.org Similarly, the dinuclear complex mercury(II) cyclopentamethylenedithiocarbamate (piperidine-1-carbodithioate), [Hg₂{S₂CN(CH₂)₅}₄], has been synthesized and used to create complex ionic gold(III)–mercury(II) dithiocarbamato-chlorido structures upon reaction with gold(III) chloride. researchgate.net

| Starting Complex Type | Reactant | Resulting Polynuclear Structure | Metal Centers | Reference |

|---|---|---|---|---|

| Cadmium(II) dialkyldithiocarbamates | AuCl₃ in HCl | Heteropolynuclear chains and trinuclear cations | Au(III), Cd(II) | researchgate.net |

| Mercury(II) piperidine-1-carbodithioate | AuCl₃ in HCl | Ionic gold(III)–mercury(II) dithiocarbamato-chlorido complex | Au(III), Hg(II) | researchgate.net |

| Copper(II) piperidine-1-carbodithioate | CuBr or CuI | 1D coordination polymer [CuI₂CuIIX₂(Pip-dtc)₂]n | Cu(I), Cu(II) | acs.org |

| Zinc bis(piperidine-1-carbodithioate) | - | Can form polynuclear complexes via bridging ligands | Zn(II) | smolecule.com |

Redox Chemistry of Metal Centers within Complexes

The piperidine-1-carbodithioate ligand plays a crucial role in modulating the redox properties of the metal centers to which it is coordinated. The sulfur-rich environment provided by the dithiocarbamate group can stabilize metal ions in various oxidation states and facilitate electron transfer processes.

Cyclic voltammetry studies on copper dithiocarbamate complexes have provided quantitative insight into these redox processes. For instance, a copper(II) complex with a related 4-methyl-piperidine-carbodithioate ligand exhibits a reversible Cu(II)/Cu(I) redox couple at approximately +0.515 V. rsc.org Other copper dithiocarbamate complexes show a Cu(II)/Cu(III) oxidation process and a Cu(II)/Cu(I) reduction process, with peak potentials around +0.68 V and -0.44 V (vs Ag/AgCl), respectively, in aqueous solutions. acs.org The stability and accessibility of these different oxidation states are critical for the potential application of these complexes in catalysis and materials science. acs.org

| Complex Type | Redox Process | Potential (V) vs. Ag/AgCl | Reversibility | Reference |

|---|---|---|---|---|

| Copper(II) bis(piperidine-1-carbodithioate) | Cu(II) → Cu(I) | - | - | |

| Copper(II) bis(piperidine-1-carbodithioate) | Cu(II) → Cu(III) | - | - | acs.org |

| Cu(II)-(4-methyl-piperidine-carbodithioate) | Cu(II) ↔ Cu(I) | +0.515 | Reversible | rsc.org |

| Cu(II)-dithiocarbamato carboxylate | Cu(II) → Cu(III) | +0.68 | Irreversible | acs.org |

| Cu(II)-dithiocarbamato carboxylate | Cu(II) → Cu(I) | -0.44 | Irreversible | acs.org |

Reaction Chemistry and Transformational Pathways of Sodium Piperidine 1 Carbodithioate

Oxidative Coupling Reactions

Oxidative coupling represents a significant class of reactions for sodium piperidine-1-carbodithioate. These reactions typically involve the formation of new bonds between sulfur atoms (chalcogen-chalcogen bonds) through an oxidation process, leading to dimeric structures or more complex derivatives.

Iodine is a widely used and mild oxidant in organic synthesis. jst.go.jp In the context of dithiocarbamates, iodine mediates the oxidative coupling of this compound. This reaction leads to the formation of a key intermediate, piperidine-1-carbothermic dithioperoxyanhydride. This process involves a one-electron redox reaction, which is a characteristic feature of dithiocarbamates, relating them to thiuram disulfides. nih.gov The dithioperoxyanhydride is a reactive species that can subsequently engage in further transformations. For instance, when this compound is treated with diorganyl disulfides in the presence of iodine, the desired carbamo(dithioperoxo)thioates are formed. rsc.org A control experiment demonstrated that treating diphenyl disulfide with this compound in the presence of 0.5 equivalents of iodine in water yielded the corresponding product in 76% yield, confirming the crucial role of iodine in facilitating the reaction. rsc.org

The formation of chalcogen-chalcogen (S–S and S–Se) bonds is a cornerstone of the reactivity of this compound, particularly in iodine-mediated reactions. rsc.org A plausible mechanism for the synthesis of carbamo(dithioperoxo)thioates involves a multi-step process. rsc.org

Initially, the amine (piperidine) reacts with carbon disulfide in the presence of a base like sodium hydroxide (B78521) to generate the this compound salt in situ. rsc.org Concurrently, the diorganyl disulfide or diselenide reacts with iodine to produce a chalcogenyl halide intermediate (e.g., R-SI). rsc.orgrsc.org

Two primary pathways are proposed for the subsequent formation of the final product:

Path A: The dithiocarbamate (B8719985) salt, acting as a nucleophile, directly attacks the electrophilic chalcogen center of the chalcogenyl halide. This nucleophilic substitution results in the formation of the S–S or S–Se bond, yielding the desired carbamo(dithioperoxo)thioate or carbamo(selenothioperoxo)thioate, respectively. rsc.orgrsc.org This pathway is considered to be the predominant route. rsc.org

Path B: Alternatively, the this compound is first oxidized by iodine to form the piperidine-1-carbothermic dithioperoxyanhydride intermediate. rsc.org This intermediate then reacts with the diorganyl disulfide to afford the final product. rsc.org

These reactions are highly efficient, employing readily available and inexpensive reagents to create synthetically challenging molecules. rsc.org The interplay of orbital and electrostatic interactions is a key factor in the formation and stability of chalcogen bonds. rsc.org

Nucleophilic Substitution Reactions and Derivatization Strategies

The carbodithioate anion of this compound is a potent nucleophile, readily participating in substitution reactions with various electrophiles. This reactivity allows for extensive derivatization and the synthesis of a wide array of functionalized molecules.

A prominent example is the reaction with phenacyl derivatives. When this compound is reacted with phenacyl bromide in a solvent like tetrahydrofuran (B95107) (THF), it yields phenacyl piperidine-1-carbodithioate. This S-alkylation reaction proceeds via a standard nucleophilic substitution mechanism where the dithiocarbamate anion displaces the bromide leaving group.

This strategy can be generalized to a one-pot, three-component reaction involving an amine (like piperidine), carbon disulfide, and an alkyl halide under solvent-free conditions, providing an efficient route to various dithiocarbamates. organic-chemistry.org The kinetics of nucleophilic substitution reactions involving piperidine (B6355638) can be influenced by factors such as the solvent and the presence of catalysts. rsc.org For instance, studies on the reaction of 2-methoxy-3-nitrothiophen with piperidine have shown that the reaction is base-catalyzed. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenacyl bromide | This compound | THF | Phenacyl piperidine-1-carbodithioate | 82 |

Role in the Generation of Radical Species

Dithiocarbamates, including this compound, can be involved in redox processes that generate radical species. The oxidation of a dithiocarbamate anion is a one-electron process that leads to the formation of a dithiocarbamate radical. nih.gov These radicals are relatively stable and can dimerize via sulfur-sulfur bond formation to yield thiuram disulfides. nih.gov

While direct studies on radical generation from this compound are specific, the general chemistry of dithiocarbamates provides strong evidence for this pathway. The ease of the one-electron redox process, often initiated by agents like iodine or ferric salts, underscores the accessibility of the radical intermediate. nih.gov Radical quenching experiments in related iodine-mediated reactions have been conducted to probe the reaction mechanism, suggesting that while ionic pathways may dominate, radical involvement cannot be entirely dismissed under all conditions. rsc.org

Participation in Green Chemical Transformations

This compound and its in situ generation are integral to several green chemical processes. A key development is the use of water as a reaction medium for the synthesis of carbamo(dithioperoxo)thioates and their selenium analogs. rsc.orgrsc.org

A versatile three-component strategy has been developed that utilizes iodine, diorganyl disulfides or diselenides, and dithiocarbamates generated in situ from amines and carbon disulfide in water. rsc.org This method offers significant environmental advantages:

Use of Water as a Solvent: It avoids the use of volatile and often toxic organic solvents.

Ambient Conditions: The reactions proceed at room temperature under aerobic conditions. rsc.org

Atom Economy: The process uses readily available, inexpensive reactants and generates non-hazardous by-products such as sodium iodide (NaI) and water. rsc.orgrsc.org

Catalyst-Free: Many derivatizations, such as the reaction with alkyl halides, can be performed efficiently without the need for a catalyst. organic-chemistry.org

This approach not only provides access to biologically active molecules but does so in a sustainable manner, aligning with the principles of green chemistry. rsc.org The ability to perform complex bond-forming reactions like chalcogen-chalcogen bond formation in an aqueous environment represents a significant advancement in synthetic methodology. rsc.orgrsc.org

Advanced Applications in Chemical Research

Analytical Chemistry Methodologies

The strong chelating nature of sodium piperidine-1-carbodithioate makes it an excellent ligand for the detection and separation of metal ions. This property has been extensively leveraged in the development of sensitive and selective analytical techniques.

Chelation-Based Detection and Quantification of Trace Metal Ions

This compound readily reacts with various metal ions, including copper(II), chromium(VI), nickel(II), cadmium(II), and lead(II), to form stable, often colored, complexes. This complex formation provides the basis for their spectrophotometric determination. The general principle involves the extraction of the metal-dithiocarbamate complex into an organic solvent, followed by the measurement of its absorbance at a specific wavelength. The intensity of the color is directly proportional to the concentration of the metal ion.

For instance, dithiocarbamates are known to be highly effective for the preconcentration and determination of chromium species. While specific data for piperidine-1-carbodithioate is part of a broader class of successful chelating agents, ammonium (B1175870) pyrrolidinedithiocarbamate, a related compound, has been used for the speciation of Cr(VI) and total chromium with detection limits as low as 0.6 μg L⁻¹. rsc.org The analytical performance of such methods is often enhanced through techniques like cloud point extraction, which facilitates the preconcentration of the metal chelates. rsc.org

The following table summarizes the application of dithiocarbamate-based methods for the detection of various metal ions.

| Metal Ion | Analytical Technique | Typical Detection Limit | Reference |

| Cr(VI) | Flame Atomic Absorption Spectrometry | 0.6 µg/L | rsc.org |

| Pb(II) | Square Wave Stripping Analysis | 0.3 ppb | researchgate.net |

| Cd(II) | Square Wave Stripping Analysis | 1 ppb | researchgate.net |

| Cu(II) | Square Wave Stripping Analysis | 0.5 ppb | researchgate.net |

Preconcentration and Separation Techniques

To enhance the sensitivity and selectivity of analytical methods, preconcentration and separation steps are often necessary, especially when dealing with trace amounts of analytes in complex matrices. Solid-phase extraction (SPE) has emerged as a powerful technique for this purpose. nih.gov

Novel adsorbents, such as nano graphene and graphene oxide, have shown exceptional promise in SPE due to their high surface area and excellent adsorption capabilities. nih.govmdpi.com Graphene oxide, with its negatively charged surface in aqueous solutions, is an ideal sorbent for binding metal ions. nih.gov Its effectiveness can be further enhanced by functionalization with chelating agents like dithiocarbamates.

While direct studies on this compound functionalized nano graphene are emerging, the principle has been successfully demonstrated with related materials. For example, polyaniline-functionalized magnetic graphene oxide has been used for the dispersive solid-phase extraction of Cr(VI) from environmental water samples. researchgate.net This approach combines the high adsorption capacity of graphene oxide with the convenience of magnetic separation. mdpi.com The general procedure involves the adsorption of the metal-chelate complex onto the functionalized graphene surface, followed by elution with a suitable solvent and subsequent analysis.

Electrochemical Sensing and Voltammetric Determinations

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of trace metal ions. researchgate.netnih.gov Modified electrodes, incorporating chelating agents like this compound, play a crucial role in enhancing the selectivity and sensitivity of these techniques.

The underlying principle of voltammetric determination involves the preconcentration of the target metal ion onto the surface of a modified electrode through complexation with the immobilized ligand. Subsequently, a potential is applied to the electrode, and the resulting current from the stripping of the metal is measured. The peak current is proportional to the concentration of the metal ion.

For instance, dithiocarbamate-modified electrodes have been successfully employed for the simultaneous determination of lead, cadmium, and copper using square wave anodic stripping voltammetry. researchgate.net The use of such modified electrodes can achieve detection limits in the parts-per-billion (ppb) range. researchgate.net Furthermore, the development of carbon paste electrodes modified with various materials, including biomass-derived activated carbon, shows great promise for creating low-cost and efficient electrochemical sensors for heavy metals. nih.gov

Contributions to Materials Science

The ability of this compound to form stable complexes with a wide range of metals makes it a valuable precursor in the synthesis of advanced materials with tailored properties.

Precursors for Advanced Inorganic and Hybrid Materials

Metal dithiocarbamate (B8719985) complexes, including those derived from piperidine-1-carbodithioate, serve as excellent single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films. nih.govresearchgate.net In this approach, the metal dithiocarbamate complex contains both the metal and sulfur atoms required for the formation of the metal sulfide material. Upon thermal decomposition, the complex breaks down to yield the desired metal sulfide, often with a high degree of control over the stoichiometry and morphology of the final product.

For example, iron(III) xanthate complexes, which are structurally related to dithiocarbamates, have been used to deposit iron sulfide thin films and nanostructures via simple and cost-effective methods like spin coating and solid-state deposition. nih.gov Similarly, tin(IV) dithiocarbamate complexes have been utilized as single-molecular precursors for the deposition of copper sulfide thin films through aerosol-assisted chemical vapor deposition. researchgate.net This single-source precursor approach offers advantages in terms of simplicity, lower decomposition temperatures, and better control over the final material's properties compared to multi-source methods.

Tunable Optical, Electrical, and Magnetic Properties of Derived Materials

The optical, electrical, and magnetic properties of materials derived from this compound are intrinsically linked to the nature of the metal ion and the coordination environment provided by the dithiocarbamate ligand.

Optical Properties: Transition metal complexes of dithiocarbamates often exhibit intense colors due to charge-transfer transitions. fu-berlin.de The electronic spectra of these complexes can be tuned by varying the metal center and the substituents on the dithiocarbamate ligand. researchgate.net For instance, the UV-visible spectra of iron(II) complexes with piperidine (B6355638) dithiocarbamate show characteristic bands corresponding to d-d transitions and charge transfer, confirming an octahedral geometry around the iron center. researchgate.net These tunable optical properties make them suitable for applications in sensors and optoelectronic devices. fu-berlin.de

Magnetic Properties: The magnetic behavior of metal dithiocarbamate complexes is determined by the number of unpaired electrons in the metal's d-orbitals. youtube.com By selecting the appropriate metal ion and designing the ligand field, it is possible to create complexes with specific magnetic properties, ranging from paramagnetic to antiferromagnetic. rsc.org For example, magnetic susceptibility measurements of cobalt(II) complexes with piperidine-based macrocyclic ligands have shown substantial magnetic anisotropy. rsc.org This tunability is crucial for the development of molecular magnets and spintronic devices. youtube.comresearchgate.net The magnetic moment values of various transition metal complexes with piperidine dithiocarbamate and other ligands have been used to propose their geometries, such as octahedral for Fe(II), Co(II), and Cu(II) complexes. researchgate.netresearchgate.net

Catalytic Applications and Mechanistic Studies

The catalytic potential of this compound and its derivatives is an area of active investigation, with studies exploring its role in various chemical transformations. The presence of sulfur and nitrogen atoms allows for effective coordination with metal centers, a key aspect of many catalytic cycles.

Role in Polymerization Processes and Rubber Vulcanization

Dithiocarbamates, as a class, are well-established for their role in polymer chemistry, particularly in controlled radical polymerization and rubber vulcanization. While specific data on this compound is limited, the general reactivity of dithiocarbamates provides a strong indication of its potential applications.

Dithiocarbamates can function as photoiniferters (initiator-transfer agent-terminator) in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and narrow dispersities. acs.orgacs.orgrsc.org The mechanism involves the photolytically induced reversible transfer of the dithiocarbamate group between growing polymer chains, allowing for a "living" polymerization process. For instance, N-phenyl-N-pyridin-1-ium dithiocarbamate has been demonstrated as a versatile photoiniferter for blue light-controlled radical polymerization. acs.orgacs.org This suggests that this compound could potentially be adapted for similar applications, offering a pathway to well-defined polymers under mild, visible-light conditions. acs.orgacs.org

In the realm of rubber technology, dithiocarbamates are renowned as ultra-fast accelerators for the vulcanization of natural and synthetic rubbers. vanderbiltworldwide.com The vulcanization process involves the formation of cross-links between polymer chains, which imparts elasticity and durability to the rubber. While specific studies on this compound as a primary accelerator are not widely reported, related compounds such as piperidinium (B107235) piperidine-1-carbodithioate are known to be effective. The general mechanism for dithiocarbamate acceleration involves the formation of a sulfurating complex with zinc oxide, which then reacts with sulfur to form active sulfurating agents that efficiently cross-link the rubber chains.

Facilitation of Organic Reactions

The catalytic activity of piperidine and its derivatives is well-documented in a variety of organic transformations, including multicomponent reactions. nih.govacs.orgencyclopedia.pubnih.gov These reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product. The basic nature of the piperidine nitrogen can facilitate key proton transfer steps, while the dithiocarbamate moiety can act as a ligand for metal catalysts.

For example, a piperidine-iodine dual catalytic system has been effectively used for the one-pot, three-component synthesis of coumarin-3-carboxamides. nih.gov While this example does not directly involve the dithiocarbamate functionality, it highlights the catalytic potential of the piperidine scaffold. Furthermore, dithiocarbamates themselves are often synthesized via multicomponent reactions, reacting an amine, carbon disulfide, and an electrophile. researchgate.netrsc.orgrsc.orgacs.org This inherent reactivity suggests that this compound could serve as a precursor or a ligand in the catalytic synthesis of more complex molecules. For instance, it could potentially be employed as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wiley-vch.de

Environmental Remediation Strategies

The escalating issue of heavy metal pollution in aqueous environments has prompted the development of effective remediation technologies. Dithiocarbamates, including this compound, have emerged as promising agents for the sequestration and removal of toxic heavy metal ions from water.

Sequestration and Removal of Heavy Metal Pollutants from Aqueous Media

The efficacy of dithiocarbamates in heavy metal removal stems from their strong chelating ability. The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, forming stable, often insoluble, complexes with a wide range of heavy metal ions. nih.gov This property makes them effective precipitants for removing metals from industrial wastewater.

Research on dithiocarbamate-functionalized materials has demonstrated their high efficiency in capturing heavy metals. For example, activated carbon functionalized with dithiocarbamate has shown significant adsorption capacities for lead(II), copper(II), and cadmium(II). rsc.org The chelation process is a key mechanism in the removal of these toxic metals. nih.gov

Table 1: Maximum Adsorption Capacities of Dithiocarbamate-Functionalized Activated Carbon for Various Heavy Metal Ions rsc.org

| Heavy Metal Ion | Maximum Adsorption Capacity (mg g⁻¹) |

| Lead (Pb²⁺) | 203.36 |

| Copper (Cu²⁺) | 53.13 |

| Cadmium (Cd²⁺) | 102.89 |

This table showcases the potential of dithiocarbamate-functionalized materials for heavy metal removal. The data is based on a study of a dithiocarbamate-functionalized activated carbon and serves as a reference for the potential efficacy of materials incorporating the piperidine-1-carbodithioate functional group.

Adsorption Behavior in Contaminated Environmental Matrices

The adsorption of heavy metals onto dithiocarbamate-based materials is influenced by several factors, including pH, contact time, and the initial concentration of the metal ions. The adsorption process is often described by isotherm models, such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorbent-adsorbate interaction. researchgate.netnih.govresearchgate.netmdpi.com

The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. Studies on various dithiocarbamate-functionalized adsorbents have shown that the adsorption process can often be well-described by the Langmuir model, indicating a high affinity between the dithiocarbamate groups and the metal ions. rsc.org The adsorption kinetics are typically rapid, with equilibrium often being reached within a short period. This rapid uptake is advantageous for practical applications in wastewater treatment. rsc.org

Applications in Complex Organic Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. researchgate.netnih.gov Consequently, the development of synthetic methodologies to construct and functionalize piperidine derivatives is of paramount importance. This compound can serve as a versatile building block in this context.

The dithiocarbamate group can be readily transformed into other functional groups, or it can be used to introduce the piperidine moiety into a larger molecule. For instance, dithiocarbamates have been employed in the multicomponent synthesis of complex pseudo-peptides. researchgate.net This approach allows for the rapid generation of molecular diversity from simple starting materials.

Furthermore, the piperidine unit itself can be a key component in the design of novel catalysts and ligands. The synthesis of functionalized piperidines is a vibrant area of research, with methods ranging from the hydrogenation of pyridine (B92270) derivatives to the cyclization of acyclic precursors. nih.gov this compound, being a readily accessible piperidine derivative, can be a valuable starting material for the synthesis of more elaborate piperidine-containing structures with potential applications in catalysis and materials science. researchgate.netresearchgate.netepa.gov

Synthesis of Dithiocarbamate Hybrid Molecules (e.g., Isatin-Dithiocarbamate Hybrids)

This compound serves as a key reagent in the synthesis of dithiocarbamate hybrid molecules, which are compounds that combine the dithiocarbamate moiety with other bioactive scaffolds to create novel molecules with potentially enhanced or unique biological activities. A notable example is the synthesis of isatin-dithiocarbamate hybrids.

The general synthetic route involves the reaction of a suitable isatin (B1672199) derivative with this compound. Isatin and its derivatives are important heterocyclic compounds with a wide range of pharmacological properties. By coupling them with dithiocarbamates, researchers can explore new chemical space and develop novel therapeutic agents. For instance, benzofuran-azacyclic hybrids linked by a dithiocarbamate moiety have been synthesized and evaluated for their potential in treating Alzheimer's disease. acs.org In a typical synthesis, a brominated benzofuran (B130515) intermediate is reacted with various dithiocarbamate derivatives, including those derived from piperidine, to yield the final hybrid compounds. acs.org

The piperidine moiety in these hybrids can significantly influence their biological activity. Studies have shown that piperidine derivatives are prominent structural features in many pharmaceuticals. researchgate.net The synthesis of new compounds containing the piperidine motif is an active area of research. researchgate.net For example, novel piperidine derivatives have been synthesized and shown to possess antimicrobial activity. researchgate.net The combination of the piperidine ring with other bioactive molecules through a dithiocarbamate linker offers a promising strategy for the development of new drugs. researchgate.netnih.govnih.gov

Utilization as Protecting Groups for Amines

In multi-step organic synthesis, the protection of amine functional groups is often necessary to prevent them from undergoing unwanted reactions. Dithiocarbamates, formed from the reaction of an amine with carbon disulfide, can serve as effective protecting groups. While the direct use of this compound as a protecting group is not extensively documented in readily available literature, the underlying chemistry of dithiocarbamate formation is a well-established method for amine protection. masterorganicchemistry.com

The general strategy involves converting a primary or secondary amine into a dithiocarbamate salt, which can then be alkylated to form a stable dithiocarbamate ester. This protected amine is stable under various reaction conditions. The deprotection can be achieved under specific conditions, thus providing an orthogonal protecting group strategy. masterorganicchemistry.com Carbamates, a related class of compounds, are widely used as protecting groups for amines in peptide synthesis, with common examples being Boc and Cbz groups. masterorganicchemistry.com The Fmoc protecting group, which is removed by a base like piperidine, is also a cornerstone of solid-phase peptide synthesis. masterorganicchemistry.comnih.govrsc.org

The reactivity of the dithiocarbamate group can be tuned by the nature of the amine from which it is derived. The piperidine moiety in this compound would confer specific properties to the corresponding dithiocarbamate protecting group.

Spectroscopic and Advanced Analytical Characterization of Sodium Piperidine 1 Carbodithioate and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding characteristics within sodium piperidine-1-carbodithioate.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound, typically recorded using a KBr wafer, reveals characteristic absorption bands. A notable feature in the IR spectrum of dithiocarbamates is the "thioureide" band (ν(C-N)) which appears in the region of 1450-1500 cm⁻¹. This band has a partial double bond character. For a derivative, (2-Benzoylbenzofuran-3-yl)methylpiperidine-1-dithiocarbamate, the C=S stretching vibration is observed in the range of 1267−1292 cm⁻¹. acs.org The FT-IR spectrum of piperidine (B6355638) itself shows characteristic peaks for N-H and C-H stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the dithiocarbamate (B8719985) group. For instance, in related dithiocarbamate species, the symmetric and asymmetric ν(CS₂) stretching modes are key diagnostic peaks. The Raman spectrum of piperidine shows distinct bands corresponding to its ring vibrations. nih.gov

Table 1: Key Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-N (Thioureide) | Stretching (ν) | 1450-1500 | hmdb.ca |

| C=S | Stretching (ν) | 1267-1292 | acs.org |

| Piperidine Ring | Various | - | researchgate.netnih.gov |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons in the piperidine ring. In a derivative, (2-Benzoylbenzofuran-3-yl)methylpiperidine-1-dithiocarbamate, the methylene (B1212753) protons of the piperidine ring appear as multiplets in the region of δ 1.54−1.59 ppm, with other piperidine protons observed at δ 3.82 and 4.22 ppm. nih.gov For piperidine itself, the protons on the carbons adjacent to the nitrogen typically resonate at a different chemical shift compared to the other methylene protons. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key resonance is that of the dithiocarbamate carbon (N-CS₂), which is highly deshielded and appears at a downfield chemical shift. In a tetrahydroquinoline dithiocarbamate salt, the NCS₂ carbon signal is found at 212.6 ppm. hmdb.ca For a (2-Benzoylbenzofuran-3-yl)methylpiperidine-1-dithiocarbamate derivative, the piperidine carbons resonate at δ 23.97, 25.70 ppm, and the C=S carbon appears in the range of 193.20−195.12 ppm. acs.orgnih.gov

Table 2: Representative NMR Data for Piperidine-1-carbodithioate Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 1.54-1.59 | m | Piperidine-CH₂ | nih.gov |

| ¹H | 3.82 | s | Piperidine-CH₂ | nih.gov |

| ¹H | 4.22 | s | Piperidine-CH₂ | nih.gov |

| ¹³C | 23.97 | s | Piperidine-CH₂ | nih.gov |

| ¹³C | 25.70 | s | Piperidine-CH₂ | nih.gov |

| ¹³C | 193.20-195.12 | - | C=S | acs.org |

| ¹³C | 212.6 | - | NCS₂ | hmdb.ca |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of this compound and to study its fragmentation patterns. In the positive ion mode, the spectrum would be expected to show the sodium adduct of the parent molecule. The fragmentation of the piperidine ring in related alkaloid structures has been studied, providing insights into the expected fragmentation pathways, which often involve losses of small neutral molecules. nih.gov The molecular weight of the anhydrous this compound is 183.3 g/mol , and its dihydrate form is 219.3 g/mol . researchgate.netnist.gov

Ultraviolet-Visible Spectroscopy and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Dithiocarbamate ligands and their derivatives exhibit characteristic absorption bands in the UV-Vis region. Typically, dithiocarbamates show intense absorptions in the UV region corresponding to π→π* transitions within the N-C=S and S-C=S chromophores. A study on the reaction of piperidine showed time-dependent changes in the UV-Vis spectra, indicating the formation of new species. ias.ac.in The UV-Vis spectrum of piperidine itself shows absorption in the far UV region. nih.gov

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For the dihydrate form of this compound, TGA would show an initial weight loss corresponding to the loss of two water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC curve for this compound dihydrate would show an endothermic peak corresponding to the dehydration process. Further heating would lead to melting and subsequent decomposition, which may be observed as exothermic or endothermic events. It has been noted that upon heating, the compound sublimes and decomposes. The DSC trace of piperidine shows distinct thermal events related to its phase transitions.

Electrochemical Characterization Techniques (Direct Current Polarography, Differential Pulse Polarography, Cyclic Voltammetry)

Electrochemical techniques are valuable for studying the redox properties of this compound and its derivatives.

Direct Current (DC) Polarography: DC polarography can be used to study the electrochemical behavior of dithiocarbamates. For instance, the polarographic behavior of triphenyltin (B1233371) piperidyl dithiocarbamate has been investigated, revealing multiple reduction waves corresponding to different electrochemical processes.

Differential Pulse Polarography (DPP): DPP is a more sensitive technique than DC polarography and can be used for the quantitative analysis of dithiocarbamates.

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox processes of electroactive species. The cyclic voltammogram of a dithiocarbamate can reveal information about the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the generated species. The electrochemical behavior of piperine, a related alkaloid containing a piperidine ring, has been studied by cyclic voltammetry to evaluate its antioxidant properties.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. The experimentally determined percentages are compared with the calculated theoretical values to verify the purity and stoichiometry of the synthesized compound. This technique is routinely used to confirm the successful synthesis of dithiocarbamate derivatives. nih.gov The molecular formula for the anhydrous form is C₆H₁₀NNaS₂ and for the dihydrate is C₆H₁₄NNaO₂S₂. researchgate.netnist.gov

Table 3: Theoretical Elemental Composition of this compound

| Compound | Formula | % Carbon | % Hydrogen | % Nitrogen | % Sodium | % Sulfur | % Oxygen |

|---|---|---|---|---|---|---|---|

| This compound (anhydrous) | C₆H₁₀NNaS₂ | 39.32 | 5.50 | 7.64 | 12.54 | 35.00 | 0.00 |

| This compound dihydrate | C₆H₁₄NNaO₂S₂ | 32.86 | 6.44 | 6.39 | 10.48 | 29.24 | 14.59 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of dithiocarbamate (B8719985) compounds. These calculations can determine the distribution of electrons within the molecule, the nature of chemical bonds, and the energies of molecular orbitals.

These computational approaches also allow for the calculation of Mulliken charges, which describe the partial atomic charges within a molecule. In studies of related dithiocarbamate salts, DFT has been used to generate molecular electrostatic potential maps, which visualize the charge distribution and identify regions that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and the reactivity of the molecule.

Molecular Modeling and Conformational Analysis (e.g., Puckering Parameter Calculations)

Molecular modeling and conformational analysis are used to determine the three-dimensional structure and preferred conformations of molecules. For cyclic structures like the piperidine (B6355638) ring in sodium piperidine-1-carbodithioate, these analyses are particularly important.

The conformation of the piperidine ring in the dihydrate form of this compound has been investigated using X-ray diffraction, with the results often rationalized through computational modeling. In the crystal structure, the piperidine ring is disordered and exists in two conformations. The puckering parameters, as defined by Cremer and Pople, have been calculated for these two conformations, providing a quantitative description of the ring's shape.

| Ring Conformation | Q (Å) | θ (°) | φ2 (°) |

|---|---|---|---|

| A | 0.552(13) | 180.0(13) | 128(25) |

| B | 0.577(15) | 0.0(15) | 313(27) |

These parameters indicate that the piperidine ring adopts a chair conformation in the solid state. Such computational analyses are crucial for understanding how the molecule packs in a crystal lattice and for predicting its behavior in different environments.

Investigation of Reaction Mechanisms through Computational Simulations

Computational simulations are a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the energies of reactants, transition states, and products, chemists can predict the most likely course of a reaction.

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the literature, research on related dithiocarbamate systems provides valuable insights. For example, DFT calculations have been used to elucidate the mechanism of amide bond formation that involves a dithiocarbamate-terminated amine. These studies show that the reaction proceeds through several steps, including nucleophilic addition, elimination of hydrogen sulfide (B99878), a rate-determining acyl transfer, and the release of carbon disulfide.

In the context of industrial applications, DFT has been employed to study the mechanism of rubber vulcanization activated by zinc dithiocarbamates. These simulations have proposed a mechanism for sulfur pyrolysis and the formation of active sulfurating agents, which are crucial for the cross-linking of rubber molecules. Such computational approaches could be similarly applied to understand the reactions of this compound in various chemical processes.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and to aid in the assignment of spectral peaks.

DFT calculations are commonly used to predict the vibrational frequencies that correspond to the peaks in an IR spectrum. For dithiocarbamate complexes, these calculations can help to identify the characteristic stretching frequencies of the C-N and C-S bonds within the dithiocarbamate moiety. While a detailed theoretical spectrum for this compound is not published, experimental IR data for related compounds show characteristic peaks that could be modeled.